1-(6-Fluoro-1H-indol-2-yl)ethanone is a chemical compound that belongs to the indole family, characterized by the incorporation of a fluorine atom at the 6th position of the indole ring. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug design and synthesis .
The synthesis of 1-(6-Fluoro-1H-indol-2-yl)ethanone can be performed using various methods, including:
The choice of reagents, solvents, and reaction conditions (such as temperature and time) significantly affects the yield and purity of the synthesized product. For example, using different acids or bases can influence the reaction pathway during Fischer synthesis.
The molecular structure of 1-(6-Fluoro-1H-indol-2-yl)ethanone can be represented as follows:
The structure consists of an indole ring with an ethanone functional group attached to it, along with a fluorine atom at the 6-position .
The compound exhibits specific structural features that contribute to its chemical behavior:
1-(6-Fluoro-1H-indol-2-yl)ethanone participates in various chemical reactions, including:
The specific conditions for these reactions (e.g., temperature, solvent) must be optimized to achieve desired yields and selectivity.
The mechanism of action for 1-(6-Fluoro-1H-indol-2-yl)ethanone primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity due to increased lipophilicity and potential interactions with hydrophobic regions in target proteins.
Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including those involved in inflammation and cancer pathways. The precise mechanism often involves modulation of signaling pathways or enzyme inhibition .
While specific physical properties such as melting point and boiling point remain largely unreported for this compound, general characteristics include:
Key chemical properties include:
1-(6-Fluoro-1H-indol-2-yl)ethanone has several applications in scientific research:
Its unique properties make it valuable in medicinal chemistry, particularly for developing non-steroidal anti-inflammatory drugs and other therapeutic agents .
The indole nucleus represents a privileged heterocyclic scaffold in drug discovery, characterized by a 10π-electron aromatic system comprising fused benzene and pyrrole rings. This bicyclic structure enables π-electron delocalization, facilitating electrophilic substitutions that are crucial for optimizing ligand-receptor interactions [5] [7]. 1-(6-Fluoro-1H-indol-2-yl)ethanone (CAS#:1529227-41-5) incorporates this versatile scaffold, positioning it within a lineage of therapeutically significant indole derivatives. The molecular formula C₁₀H₈FNO (MW: 177.17 g/mol) [1] features the ethanone moiety at the C2 position—a site known for preserving aromaticity while enabling structural diversification.
Table 1: Therapeutic Significance of Selected Indole-Based Pharmaceuticals
Compound Name | Therapeutic Category | Key Structural Features |
---|---|---|
Sumatriptan | Migraine therapy | 5-Methylsulfonamidoindole |
Arvelexin | Anti-inflammatory | 3-Carboxymethylindole (natural product) |
Reserpine | Antihypertensive | Trimethoxybenzoyl indole alkaloid |
1-(6-Fluoro-1H-indol-2-yl)ethanone | Synthetic intermediate | 6-Fluoro substitution + C2 ethanone |
Indole derivatives exhibit intrinsic bioactivity by mimicking peptide structures and reversibly interacting with enzymatic pockets. The scaffold’s planar geometry facilitates DNA intercalation in anticancer agents, while its amphiphilic nature enhances blood-brain barrier permeability in neuroactive drugs [5] [9]. In 1-(6-Fluoro-1H-indol-2-yl)ethanone, the C2 ethanone group provides a synthetic handle for derivatization into anticancer HDAC inhibitors, as demonstrated by compounds featuring acetylpyrrole cap groups that enhance histone H3 acetylation in RPMI-8226 cancer cells [4].
Fluorine incorporation at the 6-position of the indole ring transforms the molecule’s physicochemical profile. The fluorine atom (van der Waals radius: 1.47 Å) acts as a bioisostere for hydrogen but with markedly distinct electronic effects: high electronegativity (3.98 Pauling scale) creates a strong dipole moment, while C-F bonds exhibit exceptional metabolic stability against oxidative degradation [6] [9]. This strategic modification:
Table 2: Impact of Fluorine Substitution on Indole Bioactivity
Position | Biological System | Key Outcomes |
---|---|---|
5-Fluoro | Anti-HIV indolylarylsulfones | EC₅₀ = 4.3 nM against HIV-1 WT; enhanced RT binding |
6-Fluoro | HDAC inhibitors | Improved histone acetylation in myeloma cells |
4,6-Difluoro | Anticancer tubulin inhibitors | 12-fold ↑ cytotoxicity vs non-fluorinated analog |
Fluorine-specific biophysical techniques validate target engagement. In ¹⁹F NMR studies, fluorinated indoles exhibit characteristic chemical shift perturbations (Δδ > 0.5 ppm) upon binding to proteins like HRas GTPase, confirming ligand-protein interactions undetectable by ¹H NMR [6]. This sensitivity makes 6-fluoroindole derivatives invaluable probes for fragment-based drug discovery against challenging targets.
The ethanone moiety (–COCH₃) at C2 serves dual roles: a hydrogen-bond acceptor and a synthetic linchpin for structural elaboration. The carbonyl oxygen (sp² hybridized) forms key hydrogen bonds with residues like Phe198 in HDAC1 (bond distance: 2.8 Å), as confirmed by docking studies of acetylpyrrole-based inhibitors [4]. Simultaneously, the methyl group provides steric bulk that can be optimized to modulate steric complementarity in hydrophobic pockets.
The ketone’s electrophilic nature enables three key derivatization pathways:
In antiviral indolylarylsulfones, the ethanone group at C2 enhances binding to HIV-1 reverse transcriptase non-nucleoside inhibitor sites (NNIBS), with derivatives showing EC₅₀ values as low as 4.7 nM against wild-type HIV-1 [9]. The carbonyl’s orientation also influences π-stacking interactions with aromatic residues—replacing ketones with esters reduces potency by >50-fold due to altered torsion angles [9].
Table 3: Functional Group Optimization in Indole-Based Drug Design
Functional Group | Biological Target | Advantages | Limitations |
---|---|---|---|
Ethanone (–COCH₃) | HDAC cap group | Ideal H-bond acceptor; synthetic versatility | Potential metabolic oxidation |
Carboxylic acid | Zinc-binding (HDACi) | Strong ionic interactions | Poor membrane permeability |
Hydroxamic acid | HDAC catalytic site | Chelates zinc; high potency | Metabolic instability (glucuronidation) |
Methyl ester | Prodrug for acid groups | Enhanced absorption | Requires enzymatic activation |
The acetyl group’s conformational rigidity is particularly valuable in kinase inhibitors, where it locks the indole ring in a coplanar orientation relative to ATP-binding site residues. Molecular dynamics simulations confirm that 2-acetylindoles maintain stable binding poses (<1.5 Å RMSD) over 100 ns trajectories in complex with CDK2 or BRAF kinases [4] [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6